molecular formula C11H8N4 B2670674 2-(Pyridin-4-yl)-3H-imidazo[4,5-b]pyridine CAS No. 63411-78-9

2-(Pyridin-4-yl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B2670674
CAS No.: 63411-78-9
M. Wt: 196.213
InChI Key: RGMLYYSJGMFNCA-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)-3H-imidazo[4,5-b]pyridine (CAS 63411-78-9) is a high-purity chemical compound with the molecular formula C11H8N4 and a molecular weight of 196.21 g/mol . It belongs to the imidazo[4,5-b]pyridine class of nitrogen-containing heterocycles, which are considered privileged scaffolds in medicinal chemistry due to their structural resemblance to naturally occurring purines . This similarity to purines allows for optimized interactions with essential biomolecules, making such derivatives a key focus in the rational design of novel biologically active compounds . While research on the specific 2-(Pyridin-4-yl) derivative is evolving, compounds based on the imidazo[4,5-b]pyridine structure demonstrate significant therapeutic potential in scientific research. A primary area of investigation is their antitumor activity . Recent studies highlight that imidazo[4,5-b]pyridine derivatives can act as potent inhibitors of tubulin polymerization, a key mechanism for developing anticancer agents that disrupt cell division . Furthermore, this structural class is being explored for antimicrobial features against pathogens like Gram-positive bacteria (e.g., Bacillus cereus ), with molecular docking studies suggesting potential interactions with enzyme active sites such as DHFR . Additional researched activities for this family of molecules include anti-inflammatory, antiviral, and antioxidative effects . This product is intended For Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-4-yl-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c1-2-9-11(13-5-1)15-10(14-9)8-3-6-12-7-4-8/h1-7H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMLYYSJGMFNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Crystallographic Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 2-(Pyridin-4-yl)-3H-imidazo[4,5-b]pyridine. Through various NMR experiments, a detailed picture of the proton and carbon environments and their connectivities can be assembled.

Proton NMR (¹H NMR) spectroscopy provides critical information about the chemical environment of hydrogen atoms within the molecule. For derivatives of the core structure, characteristic chemical shifts are observed. For instance, in 3-allyl-6-bromo-2-[(4'-N,N-dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, the pyridinyl protons appear as doublets at approximately 8.39 and 8.12 ppm. uctm.edu The aromatic protons of the substituted phenyl ring show signals around 7.8 and 6.80 ppm. uctm.edu

The following table summarizes representative ¹H NMR data for a related compound, 3-allyl-6-bromo-2-[(4'-N,N-dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, in CDCl₃.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine-H8.39d2.1
Pyridine-H8.12d2.1
Aromatic-H7.8d9
Aromatic-H6.80d9
CH=6.14-6.22m
=CH₂5.31dd
=CH₂5.04dd
CH₂4.95-4.99m
N(CH₃)₂3.08s

Data for 3-allyl-6-bromo-2-[(4'-N,N-dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine. uctm.edu

Carbon-13 NMR (¹³C NMR) spectroscopy is indispensable for defining the carbon skeleton of the molecule. In the case of 3-allyl-6-bromo-2-[(4'-N,N-dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, the quaternary carbons of the imidazo[4,5-b]pyridine and phenyl rings show distinct signals. uctm.edu For example, signals at 156.84, 151.70, and 147.68 ppm are attributed to quaternary carbons. uctm.edu The carbons of the pyridine (B92270) and phenyl rings, as well as the allyl and dimethylamino groups, are also clearly resolved. uctm.edu

Below is a table of ¹³C NMR data for 3-allyl-6-bromo-2-[(4'-N,N-dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine in CDCl₃.

Carbon Type Chemical Shift (δ, ppm)
Cq156.84
Cq151.70
Cq147.68
CH (Aromatic)143.61
CH (Aromatic)132.73
CH (Olefinic)130.19
CH (Aromatic)128.58
CH₂ (Olefinic)117.14
Cq113.89
CH (Aromatic)111.70
CH₂45.88
N(CH₃)₂40.13

Data for 3-allyl-6-bromo-2-[(4'-N,N-dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine. uctm.edu

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms and resolving complex structural features, including tautomerism.

COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling relationships, helping to identify adjacent protons in the pyridine and any substituted rings. youtube.comyoutube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) experiments correlate proton signals with their directly attached carbon atoms, providing unambiguous C-H assignments. youtube.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal long-range (2-3 bond) correlations between protons and carbons. youtube.comsdsu.edu This is particularly useful for identifying quaternary carbons and piecing together the different fragments of the molecule, confirming the connectivity between the pyridine, imidazole (B134444), and pyridinyl rings. youtube.comsdsu.edu

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and formula of a compound and to gain structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. For derivatives of this compound, HRMS is used to confirm the calculated molecular formula. For example, the calculated mass for C₁₅H₁₄BrN₃ was found to be 315.0371, with the found mass being 316.0448 (MH⁺), confirming the molecular formula. acs.org Similarly, for C₁₆H₁₈FN₃, the calculated mass was 269.1328, and the found mass was 269.1320 (M⁺). acs.org

The following table presents HRMS data for several related imidazo[4,5-b]pyridine derivatives.

Compound Molecular Formula Calculated Mass (m/z) Found Mass (m/z) Ion Type
2-(2-Bromophenyl)-3-propyl-3H-imidazo[4,5-b]pyridineC₁₅H₁₄BrN₃315.0371316.0448[MH]⁺
3-Butyl-2-(2-fluorophenyl)-3H-imidazo[4,5-b]pyridineC₁₆H₁₈FN₃269.1328269.1320[M]⁺
3-Butyl-2-(5-methylfuran-2-yl)-3H-imidazo[4,5-b]pyridineC₁₅H₁₇N₃O255.1372255.1374[M]⁺

Data from a study on related imidazo[4,5-b]pyridine derivatives. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and identifying specific compounds within them. In the context of imidazo[4,5-b]pyridine derivatives, LC-MS can be used to analyze reaction mixtures, assess purity, and identify metabolites in biological samples. nih.gov The use of tandem mass spectrometry (MS/MS) in conjunction with LC allows for the fragmentation of a selected parent ion, providing further structural information that can aid in the identification of unknown compounds or the confirmation of known structures. nih.gov

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

To date, a single-crystal X-ray diffraction study for this compound has not been reported in the surveyed literature. Such an analysis would be invaluable for definitively determining its three-dimensional structure.

A SCXRD study would reveal the precise conformation of the molecule in the solid state. Key parameters of interest would be the dihedral angle between the imidazo[4,5-b]pyridine core and the pyridin-4-yl substituent. This angle is crucial for understanding the degree of planarity and conjugation within the molecule, which in turn influences its electronic properties. For comparison, studies on other 2-substituted imidazo[4,5-b]pyridine derivatives have shown a range of dihedral angles depending on the nature and steric bulk of the substituent.

Table 1: Hypothetical Dihedral Angle Data from SCXRD

ParameterValue (°C)
Dihedral Angle (Imidazo[4,5-b]pyridine - Pyridin-4-yl)Data Not Available

This table is for illustrative purposes and will be populated when experimental data becomes available.

Analysis of the crystal packing would identify the various non-covalent interactions that govern the supramolecular assembly. These interactions typically include hydrogen bonding (e.g., N-H···N), π-π stacking between the aromatic rings, and C-H···π interactions. Understanding these motifs is fundamental to predicting the material's physical properties, such as solubility and melting point. In related heterocyclic compounds, extensive networks of such interactions are commonly observed, leading to well-ordered crystalline lattices.

Table 2: Potential Intermolecular Interactions from SCXRD

Interaction TypeDonorAcceptorDistance (Å)
Hydrogen BondingData Not AvailableData Not AvailableData Not Available
π-π StackingData Not AvailableData Not AvailableData Not Available
C-H···πData Not AvailableData Not AvailableData Not Available

This table is for illustrative purposes and will be populated when experimental data becomes available.

Vibrational Spectroscopy Methodologies (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the bonding framework of a molecule. No specific IR or Raman spectra for this compound have been published.

A theoretical analysis based on related structures would predict characteristic vibrational modes. For instance, N-H stretching vibrations of the imidazole ring are expected in the region of 3400-3200 cm⁻¹. The C=N and C=C stretching vibrations of the fused heterocyclic system and the pyridine ring would likely appear in the 1650-1400 cm⁻¹ range. The breathing modes of the pyridine and imidazo[4,5-b]pyridine rings would also give rise to characteristic bands in the fingerprint region.

Table 3: Expected Vibrational Modes

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
N-H StretchData Not AvailableIR, Raman
Aromatic C-H StretchData Not AvailableIR, Raman
C=N StretchData Not AvailableIR, Raman
C=C StretchData Not AvailableIR, Raman
Ring Breathing ModesData Not AvailableRaman

This table is for illustrative purposes and will be populated when experimental data becomes available.

Electronic Absorption and Emission Spectroscopy Methodologies for Electronic Structure Characterization

The electronic structure and photophysical properties of this compound could be investigated using UV-visible absorption and fluorescence emission spectroscopy. This data is currently unavailable.

The absorption spectrum would reveal the electronic transitions within the molecule, typically π-π* and n-π* transitions associated with the conjugated aromatic system. The position of the absorption maxima (λmax) would provide information on the extent of conjugation. Upon excitation, the molecule may exhibit fluorescence, and the emission spectrum would provide insights into the nature of the excited state. The Stokes shift (the difference between the absorption and emission maxima) and the fluorescence quantum yield would be important parameters to characterize its potential as a fluorophore. The photophysical properties of imidazo[4,5-b]pyridine derivatives are known to be sensitive to the nature and position of substituents.

Table 4: Anticipated Electronic Spectroscopy Data

ParameterValueSolvent
Absorption λmax (nm)Data Not AvailableData Not Available
Molar Absorptivity (ε, M⁻¹cm⁻¹)Data Not AvailableData Not Available
Emission λmax (nm)Data Not AvailableData Not Available
Fluorescence Quantum Yield (ΦF)Data Not AvailableData Not Available
Stokes Shift (nm)Data Not AvailableData Not Available

This table is for illustrative purposes and will be populated when experimental data becomes available.

Computational Chemistry and Theoretical Modeling of 2 Pyridin 4 Yl 3h Imidazo 4,5 B Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) has become a standard method for studying the electronic structure of imidazo[4,5-b]pyridine derivatives. uctm.eduresearch-nexus.net This approach is favored for its balance of computational cost and accuracy. DFT calculations, often using hybrid functionals like B3LYP combined with basis sets such as 6-31G(d,p), are employed to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. uctm.eduresearch-nexus.net

The optimization process systematically alters the molecule's geometry to find the lowest energy conformation. The resulting data provides precise bond lengths, bond angles, and dihedral angles. For 2-(Pyridin-4-yl)-3H-imidazo[4,5-b]pyridine, these calculations would likely show a largely planar structure, with a slight twist between the imidazopyridine and pyridine (B92270) rings. This optimized geometry is the foundation for all further computational analyses, including the calculation of electronic properties and molecular orbitals. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. irjweb.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive.

For imidazo[4,5-b]pyridine systems, the HOMO is typically distributed over the electron-rich imidazopyridine ring system, while the LUMO is often located across both the imidazopyridine and the substituent rings. researchgate.netmdpi.com In a study on the closely related compound, 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, DFT calculations provided the following FMO energies. mdpi.com

Table 1: Frontier Molecular Orbital Energies for an Analogous Imidazo[4,5-b]pyridine Derivative mdpi.com
ParameterEnergy (eV)
EHOMO-6.195
ELUMO-1.785
Energy Gap (ΔE)4.410

This relatively large energy gap suggests that the core structure of these compounds is characterized by significant electronic stability. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. uctm.edu The MEP map displays regions of different electrostatic potential on the electron density surface of the molecule.

Different colors are used to represent varying potential values:

Red and Yellow: Indicate regions of negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs of electrons on heteroatoms like nitrogen and oxygen. researchgate.net

Blue: Indicates regions of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. researchgate.net

Green: Represents areas of neutral potential.

For this compound, the MEP map would be expected to show strong negative potential (red/yellow) around the nitrogen atoms of both the pyridine and imidazole (B134444) rings, identifying them as the primary sites for protonation and electrophilic attack. uctm.edunih.gov The hydrogen atoms, particularly the one on the imidazole nitrogen, would exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction or hydrogen bonding.

Conformational Analysis and Energy Landscapes

Molecules are not static entities, and understanding their dynamic behavior is key to predicting their properties. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies.

The this compound molecule can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the imidazopyridine core. The "3H" designation indicates that the proton is on the nitrogen at position 3 of the imidazole ring. However, this proton could also reside on the nitrogen at position 1 (or 4, depending on the numbering system), leading to different tautomers or regioisomers. mdpi.com

Computational studies on related imidazo[4,5-b]pyridines have shown that alkylation reactions can lead to a mixture of isomers, for instance, substitution at N1, N3, and N4. mdpi.com DFT calculations are instrumental in predicting the relative stability of these different tautomers. By calculating the total electronic energy of each form, the most stable isomer can be identified. For purine (B94841), a structurally similar system, the relative stability of tautomers is known to be influenced by both the intrinsic structure and the surrounding environment (e.g., solvent). mdpi.com The stability of these forms is critical as it can dictate the molecule's biological activity and interaction patterns.

Table 2: Potential Tautomeric Forms of 2-(Pyridin-4-yl)-imidazo[4,5-b]pyridine
Tautomer NamePosition of Imidazole ProtonGeneral Structure
3H-imidazo[4,5-b]pyridineN3Proton on the nitrogen adjacent to the fusion point.
1H-imidazo[4,5-b]pyridineN1Proton on the nitrogen away from the fusion point.

Note: The IUPAC numbering for the unfused imidazo[4,5-b]pyridine system can vary, leading to different designations (e.g., 1H vs. 4H) for the same tautomer.

The conformational flexibility of this compound is primarily determined by the rotation around the single bond connecting the imidazopyridine core and the pyridin-4-yl ring. This rotation is not entirely free and is governed by an energy barrier.

Theoretical modeling can be used to explore this rotational energy landscape. By systematically changing the dihedral angle between the two ring systems and calculating the energy at each step, a potential energy surface can be generated. This analysis reveals the lowest-energy conformation (the most stable arrangement) and the energy required to rotate from one stable conformation to another (the rotational barrier).

The preferred conformation is a balance between two opposing factors:

Electronic Conjugation: A planar arrangement allows for maximum overlap of π-orbitals between the two aromatic systems, which is electronically stabilizing.

Steric Hindrance: Repulsion between nearby hydrogen atoms on the two rings can destabilize a fully planar conformation.

The calculated rotational barrier provides insight into the molecule's rigidity. A low barrier suggests the molecule is flexible and can easily adopt different conformations, while a high barrier indicates a more rigid structure.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For compounds like this compound, MD simulations can reveal how the molecule moves, vibrates, and changes its shape (conformation) in different environments, such as in solution or when interacting with a biological target.

In studies of related pyridine-based molecules, MD simulations have been employed to examine adsorption configurations and the effects of structural dynamics. doi.org For instance, when studying the adsorption of pyridine on a heulandite surface, an initial configuration from Monte Carlo simulations was used as the starting point for an MD simulation to observe the dynamic behavior at a specific temperature and pressure. doi.org This approach allows for a detailed exploration of the conformational landscape, identifying the most stable and frequently occurring shapes of the molecule, which is critical for understanding its interactions with other molecules, such as receptors or metal surfaces.

Intermolecular Interaction Analysis

Understanding the non-covalent interactions that govern how molecules of this compound interact with each other and with their environment is key to predicting their physical properties and biological activity.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govscirp.org This method maps the electron distribution of a molecule in a crystal to generate a unique three-dimensional surface, where different colors and patterns highlight various types of non-covalent contacts.

Studies on derivatives of the imidazo[4,5-b]pyridine core have effectively used this technique. For example, in the crystal structure of 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine, Hirshfeld analysis quantified the contributions of different interactions to the crystal packing. nih.gov Similarly, analysis of methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate also confirmed the importance of various hydrogen-atom contacts in establishing the crystal packing. nih.gov These analyses suggest that van der Waals forces and hydrogen bonding are typically the dominant interactions. nih.gov

The following table summarizes typical contributions from various intermolecular contacts found in the crystal structures of related heterocyclic compounds, as determined by Hirshfeld surface analysis.

Interaction TypeContribution (%) in a Bromo-Imidazopyridine Derivative nih.govContribution (%) in a Pyridyl-Pyridazine Derivative nih.gov
H···H48.1%39.7%
H···Br/Br···H15.0%-
H···O/O···H12.8%11.1%
H···C/C···H-27.5%
H···N/N···H-15.5%

This table is interactive. You can sort the columns by clicking on the headers.

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of materials science, they are used to predict the adsorption behavior of molecules on various surfaces. research-nexus.net

For derivatives of imidazo[4,5-b]pyridine, MC simulations have been utilized to evaluate their affinity for adsorbing onto different metallic surfaces, which is relevant for applications such as corrosion inhibition. research-nexus.netuctm.edu In one study, simulations were performed to examine the interfacial interactions between imidazo[4,5-b]pyridine derivatives and iron, copper, and aluminum surfaces. uctm.edu The findings revealed that the compounds exhibit a significant tendency to adsorb onto iron surfaces. research-nexus.net The binding energy between the molecule and the surface is a key parameter calculated from these simulations to estimate the adsorption affinity. uctm.edu

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations are instrumental in predicting spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental data.

Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods are commonly used to predict nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies. nih.gov The accuracy of these predictions depends on the chosen level of theory and basis set. nih.gov For complex systems, a quantum mechanics/molecular mechanics (QM/MM) approach may be necessary to achieve converged and accurate results, especially for molecules interacting with a larger environment like a protein. nih.gov

Vibrational frequency calculations are typically performed by computing the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic coordinates). readthedocs.io The resulting frequencies correspond to the different vibrational modes of the molecule. Similarly, NMR chemical shifts can be calculated, and comparing these predicted values with experimental data is a crucial step in confirming molecular structures. researchgate.net While direct data for this compound is not available, the table below shows experimental NMR data for a closely related derivative, illustrating the type of information that can be correlated with computational predictions.

Experimental NMR Data for 3-Butyl-2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine acs.org

Nucleus Chemical Shift (δ, ppm)
¹H 9.00, 8.75, 8.40, 8.11–8.04, 7.47, 7.23, 4.38, 1.82, 1.33–1.23, 0.83

This table is interactive. You can sort the columns by clicking on the headers.

Quantitative Structure-Activity Relationship (QSAR) Methodological Frameworks (focused on molecular descriptors)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. arkat-usa.org The foundation of any QSAR study is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties.

For the imidazo[4,5-b]pyridine class of compounds, QSAR studies have been employed to understand their potential as anticancer agents and angiotensin II receptor antagonists. arkat-usa.orgmdpi.comnih.gov These studies involve calculating a wide range of molecular descriptors and then using statistical methods like multiple linear regression (MLR) to build a predictive model. arkat-usa.org

The selection of molecular descriptors is a critical step. These descriptors can be categorized based on the type of information they represent.

Types of Molecular Descriptors Used in QSAR Studies of Imidazo[4,5-b]pyridine Derivatives arkat-usa.org

Descriptor Category Examples
Lipophilic Log P, Total lipole
Quantum Chemical HOMO Energy, LUMO Energy, Steric Energy
Topological Molecular Connectivity Indices (⁰χ, ¹χ), Kier's Shape Indices (κ₁, κ₂)
Electronic Ionization Potential, Dipole Moment (µ)

This table is interactive. You can sort the columns by clicking on the headers.

These descriptors help to quantify features such as a molecule's hydrophobicity, electronic properties, size, and shape, which are often crucial for its biological activity. arkat-usa.org The resulting QSAR models can then be used to predict the activity of new, unsynthesized compounds, guiding medicinal chemistry efforts. dmed.org.ua

Chemical Reactivity and Mechanistic Studies

Electrophilic and Nucleophilic Substitution Pathways on the Imidazo[4,5-b]pyridine Core

The imidazo[4,5-b]pyridine core, being a fused heterocyclic system, exhibits distinct reactivity towards electrophilic and nucleophilic reagents. The pyridine (B92270) part of the core is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. youtube.comyoutube.com Electrophilic attack, if it occurs, is predicted to favor the positions meta to the ring-junction nitrogen. Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom. youtube.com The presence of a good leaving group at these positions facilitates such reactions. youtube.com

The imidazole (B134444) portion, in contrast, is more electron-rich and thus more reactive towards electrophiles. However, the fusion of the two rings modulates this reactivity. Alkylation reactions on the imidazo[4,5-b]pyridine core are known to be non-selective, often yielding a mixture of mono- and polyalkylated products. mdpi.com This is due to the presence of multiple nitrogen atoms (N1, N3, and N4) that can act as nucleophilic centers. For instance, the alkylation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with alkyl halides under phase transfer catalysis conditions can lead to the formation of N3 and N4 regioisomers. mdpi.com In some cases, substitution at the N1 position has also been observed. mdpi.com

Computational studies, such as those employing Density Functional Theory (DFT), have been utilized to predict the most likely sites for electrophilic and nucleophilic attack by analyzing the distribution of electron density and molecular orbitals. uctm.edu

Reactivity of the Pyridin-4-yl Substituent

The nitrogen atom of the pyridin-4-yl group can act as a nucleophile and a basic site, influencing the molecule's acid-base properties and its ability to coordinate with metal ions. The reactivity of this nitrogen can be attenuated by steric hindrance from substituents at the adjacent positions (3' and 5'). nih.gov

Acid-Base Properties and Protonation Equilibria

The presence of multiple nitrogen atoms in 2-(Pyridin-4-yl)-3H-imidazo[4,5-b]pyridine imparts it with distinct acid-base properties. The molecule can undergo protonation at several sites, with the most basic site generally being the imidazole nitrogen. mdpi.com This is consistent with the higher pKa of imidazole (~7.0) compared to pyridine (~5.2). mdpi.com

Spectroscopic and computational studies on related imidazo[4,5-b]pyridine derivatives have shown that these molecules can exist as monoprotonated cations at neutral pH. irb.hr Further protonation to form diprotonated species can occur at lower pH values. irb.hr The exact pKa values and the preferred protonation sites are influenced by the electronic nature of substituents on both the imidazo[4,5-b]pyridine core and the pyridin-4-yl ring. irb.hr

Table 1: Comparison of pKa Values for Imidazole and Pyridine

CompoundpKa
Imidazole~7.0
Pyridine~5.2
Data sourced from MDPI mdpi.com

Oxidation-Reduction Chemistry

The oxidation-reduction chemistry of this compound is an area of active investigation, particularly in the context of its potential biological activities and its interactions with metal ions. The fused heterocyclic system can participate in electron transfer processes. For instance, in the presence of certain metal ions like Cu(II), reduction of the metal center (e.g., from Cu(II) to Cu(I)) has been observed during complex formation, suggesting that the imidazo[4,5-b]pyridine ligand can act as a reducing agent under specific conditions. mdpi.com The redox properties of the molecule can be fine-tuned by the introduction of electron-donating or electron-withdrawing substituents.

Complexation Chemistry and Ligand Properties with Metal Centers

The nitrogen atoms in both the imidazo[4,5-b]pyridine core and the pyridin-4-yl substituent make this compound an excellent ligand for coordination with a variety of metal centers. researchgate.net It can act as a bidentate or a bridging ligand, depending on the metal ion and the reaction conditions.

Studies on similar imidazo[4,5-b]pyridine-based molecules have shown distinct binding behaviors with different metal dications. mdpi.com For example, stable mono- and dinuclear complexes are formed with Cu(II) and Zn(II), while weaker affinities are observed for Ca(II) and Mg(II). mdpi.com DFT analysis has indicated that the imidazole nitrogen is often the primary binding site. mdpi.com The pyridin-4-yl nitrogen can also participate in coordination, leading to the formation of polynuclear structures.

Table 2: Observed Complex Formation with Divalent Metal Ions

Metal IonComplex Stability
Cu(II)Stable
Zn(II)Stable
Ca(II)Low affinity
Mg(II)Low affinity
Data sourced from MDPI mdpi.com

Reaction Kinetics and Thermodynamic Investigations

Detailed kinetic and thermodynamic studies on this compound are crucial for understanding the mechanisms of its reactions and for optimizing synthetic procedures. Computational methods, such as DFT, can be employed to calculate thermodynamic parameters like enthalpy and Gibbs free energy for various reaction pathways. unjani.ac.id These calculations can help in predicting the feasibility of a reaction and identifying the most stable products.

For example, in the synthesis of related pyridine derivatives, thermodynamic investigations have been used to evaluate the reaction pathway and determine whether a reaction is exothermic or endothermic. unjani.ac.id Such studies provide valuable insights into the energy profile of the reaction and the stability of intermediates and transition states.

Investigation of Reaction Mechanisms through Experimental and Computational Synergies

A comprehensive understanding of the reaction mechanisms involving this compound is best achieved through a synergistic approach that combines experimental observations with computational modeling. mdpi.com Experimental techniques such as NMR spectroscopy (including 2D techniques like NOESY and HMBC) are invaluable for structure elucidation and for identifying the products of a reaction. nih.gov

Computational chemistry, particularly DFT, provides detailed insights into the electronic structures, coordination geometries, and thermodynamic stabilities of reactants, intermediates, and products. mdpi.com This synergy is particularly important for complex reactions such as alkylations, where multiple regioisomers can be formed. mdpi.com By comparing experimental results with computational predictions, a more complete and accurate picture of the reaction mechanism can be developed. For instance, the combination of electrospray ionization mass spectrometry (ESI-MS) and DFT calculations has been effectively used to characterize the formation and stability of metal-ligand complexes of imidazo[4,5-b]pyridine derivatives. mdpi.com

Exploration of 2 Pyridin 4 Yl 3h Imidazo 4,5 B Pyridine As a Versatile Molecular Scaffold

Design Principles for Applications in Materials Science

The 2-(Pyridin-4-yl)-3H-imidazo[4,5-b]pyridine scaffold is a subject of growing interest in materials science due to its unique structural and electronic properties. Its design principles are rooted in the fusion of an imidazole (B134444) and a pyridine (B92270) ring, creating a system that is both a structural analog of purine (B94841) and a versatile building block for advanced materials. mdpi.comnih.gov The inherent characteristics of this scaffold, such as its rigidity, planarity, and the presence of multiple nitrogen atoms, make it an excellent candidate for creating materials with tailored electronic and self-assembly capabilities. These nitrogen atoms can participate in hydrogen bonding and act as coordination sites for metal ions, influencing the material's final architecture and properties. mdpi.com Furthermore, the system's aromatic nature and electron-rich characteristics are particularly attractive for applications requiring specific electronic and photophysical behaviors. researchgate.net

Potential in Optoelectronic Materials Development

The imidazo[4,5-b]pyridine core is a promising platform for the development of optoelectronic materials. Its derivatives are noted for their potential in multiphoton absorption processes, a key feature for applications in optical devices and imaging. researchgate.net The electronic properties of the scaffold can be finely tuned by introducing various substituent groups. The fused aromatic system provides a conjugated π-electron network that is essential for charge transport, a fundamental requirement for semiconductor materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The design of these materials often involves modifying the core structure to enhance properties like charge carrier mobility, thermal stability, and luminescence efficiency. The inherent high electron density on the imidazo[4,5-b]pyridine system makes it a valuable component in designing materials for the visible and near-infrared (NIR) spectral regions. researchgate.net Research into related heterocyclic systems has demonstrated that they can behave as semiconductors, with optical band gap energies suitable for photosensitive devices. researchgate.net This suggests that with appropriate molecular engineering, this compound could serve as a core component in next-generation optoelectronic devices.

Supramolecular Assembly and Self-Organization Strategies

The structure of this compound is exceptionally well-suited for supramolecular assembly and the creation of highly ordered structures. The multiple nitrogen atoms within the imidazo[4,5-b]pyridine core and the appended pyridyl group provide numerous sites for non-covalent interactions, which are the driving forces for self-organization.

Key intermolecular interactions that guide its assembly include:

Hydrogen Bonding: The N-H group on the imidazole ring can act as a hydrogen bond donor, while the pyridine and imidazole nitrogen atoms can act as acceptors.

π–π Stacking: The planar, aromatic nature of the molecule facilitates stacking interactions between adjacent molecules, leading to the formation of columnar or layered structures.

Coordination with Metal Ions: The nitrogen atoms can coordinate with metal ions, enabling the formation of metal-organic frameworks (MOFs) or coordination polymers with predictable geometries and functionalities. mdpi.com

These interactions allow the molecules to self-assemble into complex, three-dimensional architectures. researchgate.net By carefully selecting solvents and controlling experimental conditions, it is possible to direct the assembly process to yield specific crystalline forms or nanostructures. The ability to form such organized assemblies is critical for applications in areas like crystal engineering, molecular electronics, and the development of "smart" materials whose properties respond to external stimuli.

Table 1: Key Intermolecular Interactions in Imidazo[4,5-b]pyridine Assembly

Interaction TypeParticipating Atoms/GroupsResulting StructurePotential Application
Hydrogen BondingImidazole N-H, Pyridine NChains, sheets, 3D networksCrystal engineering, sensors
π–π StackingAromatic ringsColumnar or layered arraysOrganic electronics, charge transport
Metal CoordinationImidazole and Pyridine NMetal-organic frameworks (MOFs)Catalysis, gas storage, sensing

Role as a Precursor for Advanced Synthetic Targets in Organic Chemistry

The this compound scaffold serves as a valuable and versatile precursor for the synthesis of more complex and functionally diverse organic molecules. researchgate.net Its core structure can be readily modified through various chemical reactions, allowing chemists to build a wide library of derivatives. The imidazo[4,5-b]pyridine ring system is a core skeleton in many heterocyclic compounds, and its synthesis can be achieved through methods like the condensation of diamines with aldehydes or through palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net

Common synthetic transformations involving this scaffold include:

N-Alkylation: The nitrogen atoms in the imidazole ring can be alkylated to introduce a variety of side chains. nih.govuctm.edu These modifications can alter the molecule's solubility, steric profile, and biological activity. Studies have shown that alkylation can occur at different nitrogen positions, sometimes leading to a mixture of regioisomers. nih.govmdpi.com

Substitution on the Pyridine Rings: Functional groups can be introduced onto either the imidazopyridine core or the 2-pyridyl substituent to modulate the electronic properties and interaction capabilities of the molecule.

Palladium-Catalyzed Cross-Coupling: Reactions such as the Buchwald-Hartwig and Suzuki-Miyaura couplings are used to form new carbon-nitrogen or carbon-carbon bonds, respectively, at specific positions on the heterocyclic core. researchgate.net This allows for the attachment of a wide range of aryl, heteroaryl, or other functional groups.

These synthetic strategies enable the creation of advanced molecular architectures with tailored properties for applications ranging from medicinal chemistry to materials science. researchgate.netresearchgate.net The ability to systematically modify the parent scaffold makes this compound an important building block in modern organic synthesis.

Applications in Coordination Chemistry as a Ligand (e.g., for catalyst development)

In coordination chemistry, this compound and its derivatives are highly effective ligands for a variety of metal ions. mdpi.com The presence of multiple nitrogen donor atoms in a defined geometric arrangement allows these molecules to bind to metal centers, forming stable coordination complexes. This chelating ability is central to their application in areas such as catalysis, metal-ion sensing, and the development of novel inorganic materials. mdpi.com

Density Functional Theory (DFT) analysis and mass spectrometry studies have shown that the imidazole nitrogen is often the primary binding site for metal cations. mdpi.com The specific structure of the ligand influences its affinity and selectivity for different metals. Research on related tetracyclic imidazo[4,5-b]pyridine systems has revealed distinct binding behaviors with various biologically relevant metal dications:

High Affinity for Cu(II) and Zn(II): These ligands tend to form stable mono- and dinuclear complexes with copper and zinc ions.

Lower Affinity for Ca(II) and Mg(II): Interactions with calcium and magnesium ions are generally weaker.

This selective binding is significant. The high affinity for zinc and copper suggests these ligands could be used to design catalysts that mimic the active sites of metalloenzymes or to create sensors for detecting these specific ions. mdpi.com The ability to modulate the ligand's electronic properties by adding electron-donating or electron-withdrawing groups can further tune the stability and reactivity of the resulting metal complexes, opening pathways for the rational design of catalysts for specific organic transformations. mdpi.com

Scaffold in Design of Compounds for Molecular Recognition Studies

The imidazo[4,5-b]pyridine scaffold is considered a "privileged structure" in medicinal and biological chemistry. mdpi.com Its structural similarity to natural purines allows it to interact with a wide range of biological targets, including enzymes and receptors, making it an excellent starting point for designing molecules for molecular recognition studies. nih.govrjraap.com These compounds can engage in various intermolecular interactions, such as hydrogen bonding and π–π stacking, which are crucial for binding to biological macromolecules. mdpi.com

The versatility of the scaffold allows for the systematic modification of its structure to optimize binding affinity and selectivity for a specific target. By synthesizing a library of derivatives with different substituents, researchers can perform structure-activity relationship (SAR) studies to understand the key molecular features required for effective recognition. This approach has led to the development of potent inhibitors for various protein kinases and other enzymes. rjraap.comnih.gov The scaffold's ability to serve as a template for creating diverse chemical entities makes it a powerful tool in the field of molecular recognition and drug discovery. researchgate.net

Methodologies for Ligand-Target Interaction Modeling (e.g., Molecular Docking)

Molecular docking is a computational technique frequently used to predict and analyze the binding of imidazo[4,5-b]pyridine derivatives to their biological targets. nih.govresearchgate.net This method computationally places a ligand into the binding site of a protein and calculates a score that estimates the binding affinity. It provides valuable insights into the plausible binding modes and the specific intermolecular interactions that stabilize the ligand-target complex.

Docking studies on various imidazo[4,5-b]pyridine derivatives have revealed common interaction patterns:

Hydrogen Bonds: The nitrogen atoms in the scaffold often form critical hydrogen bonds with amino acid residues (e.g., Asn64, Arg70) in the target's active site. mdpi.com

π–π Stacking: The aromatic rings of the ligand can engage in π–π stacking interactions with aromatic amino acid residues like tyrosine (Tyr22) or proline (Pro87). mdpi.com

Hydrophobic Interactions: Nonpolar portions of the molecule can form favorable hydrophobic contacts within the binding pocket. nih.gov

These computational models help rationalize experimental findings and guide the design of new compounds with improved potency and selectivity. mdpi.comnih.gov For instance, by identifying an unoccupied pocket in the binding site through docking, chemists can design a new derivative with a substituent that fills this space, potentially increasing binding affinity.

Table 2: Summary of Molecular Docking Findings for Imidazo[4,5-b]pyridine Derivatives

Target Protein DomainKey Interacting ResiduesTypes of Interactions ObservedReference
Dihydrofolate Reductase (DHFR)Asn64, Arg70, Tyr22, Pro87Hydrogen bonding, π–π stacking mdpi.com
Lumazine SynthaseGLU122C, HIS28CHydrogen bonding, Aromatic interactions nih.gov
Mixed Lineage Kinase 3 (MLK3)Active Site ResiduesBinding affinity assessment nih.gov

Structure-Based Design Concepts for Novel Probes

The design of novel molecular probes based on the this compound scaffold leverages its intrinsic structural and photophysical properties. The imidazo[4,5-b]pyridine core is an important scaffold in medicinal chemistry and its derivatives have been explored for a wide range of biological applications. uctm.edunih.gov Structure-based design concepts focus on modifying this core to create tools for imaging, sensing, and tracking biological processes.

Key design strategies include:

Modulation of Photophysical Properties: The inherent fluorescence of many imidazopyridine derivatives is a critical starting point for probe design. nih.gov The emission wavelength, quantum yield, and Stokes shift can be fine-tuned by introducing various substituents. For instance, adding electron-donating or electron-withdrawing groups to the pyridine or phenyl rings can alter the intramolecular charge transfer (ICT) characteristics, leading to changes in fluorescence. sciforum.net Studies on related imidazo[1,2-a]pyridines have shown that substitutions can significantly shift fluorescence into the visible region, a desirable trait for biological imaging. nih.gov

Introduction of Recognition Moieties: To create a probe for a specific target (e.g., a metal ion, an enzyme, or a nucleic acid), a recognition moiety must be incorporated into the scaffold. This can be achieved by synthetic modification at several positions on the imidazo[4,5-b]pyridine core. The nitrogen atoms within the heterocyclic system can act as natural chelation sites for metal ions. For more specific targeting, functional groups that can form covalent or non-covalent bonds with the analyte of interest are strategically attached.

Enhancing Bioavailability and Targeting: For probes intended for use in biological systems, modifications are often necessary to improve water solubility, cell permeability, and localization to specific organelles. This can involve the addition of polar functional groups, long alkyl chains, or specific targeting ligands.

The development of new synthetic methodologies, including palladium-catalyzed cross-coupling reactions, allows for rapid diversification of the imidazo[4,5-b]pyridine scaffold, facilitating the creation of libraries of potential probes for screening. mdpi.com This approach enables systematic exploration of structure-activity relationships to optimize probe performance. nih.govnih.gov

Consideration as a Molecular Probe or Sensor Component (e.g., chemosensors)

The this compound scaffold is a promising candidate for the development of molecular probes, particularly fluorescent chemosensors. dntb.gov.ua A chemosensor operates by signaling the presence of a specific chemical species (analyte) through a measurable change, often in its optical properties like fluorescence.

The potential of this scaffold stems from several key features:

Fluorogenic Core: The imidazopyridine skeleton is known to be a component of fluorescent materials. nih.govsciforum.net The rigid, conjugated system provides a stable platform for fluorescence emission. The interaction with an analyte can modulate this fluorescence, leading to a "turn-on" or "turn-off" response, or a ratiometric shift in the emission wavelength.

Metal Ion Coordination Sites: The structure contains multiple nitrogen atoms (from both the pyridine and imidazo[4,5-b]pyridine units) that can act as binding sites for metal ions. This makes the scaffold particularly suitable for designing chemosensors for cations like Ni(II), Cu(II), or Al(III). dntb.gov.uanih.gov For example, research on ethynylarenes containing a 2-(1,2,3-triazol-4-yl)pyridine chelating unit demonstrated selective "turn-on" fluorescence for Ni(II) detection. nih.gov This principle could be applied to the this compound system.

Tunable Selectivity: By synthetically modifying the scaffold, selectivity for different analytes can be engineered. Attaching specific functional groups can create a binding pocket that is sterically and electronically complementary to the target analyte, minimizing interference from other species.

The table below summarizes the photophysical properties of several related imidazopyridine and pyridine derivatives, illustrating the fluorescence potential inherent in this class of compounds.

Compound ClassSolventExcitation Max (λex, nm)Emission Max (λem, nm)Key Observation
Imidazo[1,2-a]pyridine DerivativesVariousNot specified~370-490Amino or dimethylamino substitution shifted fluorescence to the visible region in polar solvents. nih.gov
2-amino-3-cyanopyridine DerivativesDMSONot specified~350-437Increasing solvent polarity caused a high wavelength shift. sciforum.net
4-(aryl)-benzo uctm.eduresearchgate.netimidazo[1,2-a]pyrimidine-3-carbonitrilesVariousNot specifiedNot specifiedExhibited intense fluorescence in solution with large Stokes shifts (120-180 nm). nih.gov
2-(1,2,3-triazol-4-yl)pyridine-containing ethynylarenesAqueous~350~400-450Showed a "turn-on" fluorescent response with a hypsochromic shift upon binding Ni(II). nih.gov

These examples from related structures underscore the viability of using the this compound scaffold as a core component in the design of novel chemosensors for environmental and biological applications.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

While various methods exist for synthesizing the imidazo[4,5-b]pyridine core, future research will increasingly prioritize the development of sustainable and efficient protocols. researchgate.net The focus is shifting from traditional multi-step, high-temperature reactions to greener alternatives that offer higher yields, reduced reaction times, and minimized environmental impact. researchgate.neteurjchem.com

Key areas for development include:

One-Pot, Multi-Component Reactions: Designing single-step reactions that combine multiple starting materials, such as pyridine-2,3-diamine, anilines, and other reagents, can significantly improve efficiency. researchgate.net Using catalysts like phosphoric acid in green solvents like glycerol (B35011) represents a promising eco-friendly approach. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has proven effective in accelerating the synthesis of imidazo[4,5-b]pyridine derivatives, leading to cleaner reactions and higher yields in shorter timeframes. researchgate.netnih.gov Further exploration of microwave-assisted protocols for the specific synthesis of 2-(Pyridin-4-yl)-3H-imidazo[4,5-b]pyridine is a logical next step.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting existing batch syntheses to flow chemistry systems could enable more efficient and reproducible production of the target compound and its derivatives.

Aqueous Media Synthesis: Conducting reactions in water is a cornerstone of green chemistry. Methodologies that utilize water as a solvent for the condensation of 2,3-diaminopyridine (B105623) with aldehydes under thermal conditions, eliminating the need for oxidative reagents, are highly desirable. nih.gov

Synthetic ApproachKey FeaturesPotential Advantages
One-Pot, Three-Component Combines diethylphthalate, anilines, and pyridine-2,3-diamine. researchgate.netHigh efficiency, reduced waste, simplified workup. researchgate.net
Microwave-Assisted Condensation Uses microwave heating to accelerate the reaction of 2,3-diaminopyridine with carboxylic acids. nih.govRapid reaction times, moderate to good yields, suitable for library synthesis. nih.gov
Aqueous Air-Oxidative Cyclocondensation Reaction of 2,3-diaminopyridine with aldehydes in water under thermal conditions. nih.govEnvironmentally benign, avoids harsh oxidative reagents, excellent yields. nih.gov
Tandem Reaction in H2O-IPA A clean and efficient procedure starting from 2-chloro-3-nitropyridine. acs.orgHigh efficiency, uses environmentally benign solvents. acs.org

Advanced Functionalization and Combinatorial Chemistry Approaches

To fully explore the chemical space around the this compound core, advanced and diverse functionalization strategies are essential. Future work will likely focus on regioselective modifications to fine-tune the compound's physicochemical and biological properties. ontosight.ai

Palladium-Catalyzed Cross-Coupling: Techniques like Suzuki-Miyayura and Buchwald-Hartwig cross-coupling reactions are powerful tools for introducing a wide range of aryl, heteroaryl, and other substituents onto the imidazo[4,5-b]pyridine scaffold. nih.gov These methods enable rapid derivatization and the creation of extensive compound libraries. nih.gov

Solid-Phase Synthesis: The use of solid-phase synthesis allows for the systematic and high-throughput creation of diverse libraries of trisubstituted imidazo[4,5-b]pyridines. nih.gov This approach is particularly valuable for generating a large number of analogs for structure-activity relationship (SAR) studies.

Regioselective Alkylation: The imidazo[4,5-b]pyridine core contains multiple nitrogen atoms that can be alkylated. mdpi.com Developing selective alkylation reactions, potentially using phase transfer catalysis, is crucial for producing specific isomers and avoiding complex product mixtures. mdpi.comuctm.edu Research into controlling the N1, N3, and N4 alkylation is a key avenue for creating structurally distinct derivatives. mdpi.com

Functionalization MethodTarget Position(s)Reagents/CatalystsApplication
Suzuki-Miyayura Cross-Coupling C2 position(A-taphos)2PdCl2, Arylboronic acids nih.govRapid derivatization with diverse aryl/heteroaryl groups. nih.gov
Buchwald-Hartwig Cross-Coupling C2 positionPd(OAc)2, XantPhos nih.govCoupling with various nucleophiles. nih.gov
Solid-Phase Synthesis Multiple positionsPolymer-supported amines, aldehydes nih.govCombinatorial library generation. nih.gov
N-Alkylation (PTC) N1, N3, N4 positionsAlkyl halides, Phase Transfer Catalyst (PTC) mdpi.comuctm.eduIntroduction of various alkyl groups to specific nitrogen atoms. mdpi.comuctm.edu

Integration into Complex Molecular Architectures and Hybrid Systems

Moving beyond simple functionalization, a significant future direction involves incorporating the this compound moiety into larger and more complex molecular frameworks. This strategy aims to create multifunctional molecules that can interact with multiple biological targets or possess novel physical properties.

Hybrid Molecules: Designing hybrid compounds by covalently linking the imidazo[4,5-b]pyridine scaffold to other pharmacophores is a promising strategy. For example, creating imidazopyridine-tethered pyrazolines has been explored to develop novel STAT3 inhibitors. nih.gov

Macrocyclization: The synthesis of macrocycles containing the imidazo[4,5-b]pyridine unit is an underexplored area. Macrocyclization can confer conformational rigidity and improved binding affinity to biological targets.

Coordination Chemistry: The nitrogen atoms in the imidazo[4,5-b]pyridine structure can act as ligands for metal ions. wikipedia.org Investigating the coordination chemistry of this compound with biologically relevant metal ions could lead to new metallodrugs or sensors. mdpi.com Recent studies have begun to explore the affinities of this scaffold for dications like Cu(II) and Zn(II). mdpi.com

Application of Machine Learning and AI in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and materials science. springernature.com For this compound, these computational tools offer powerful new ways to accelerate research. researchgate.net

Property Prediction: ML models, particularly graph neural networks (GNNs), can be trained on existing data to predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel derivatives before they are synthesized. atomwise.com This in silico screening can save significant time and resources by prioritizing compounds with favorable drug-like profiles. youtube.com

De Novo Design: Generative AI models can design entirely new molecules based on the imidazo[4,5-b]pyridine scaffold, optimized for specific properties such as high binding affinity to a target protein or desirable ADMET characteristics. youtube.com

Reaction Prediction: AI can assist in planning synthetic routes by predicting the outcomes and optimal conditions for chemical reactions, aiding in the development of the novel synthetic methodologies discussed in section 7.1. rsc.org

Quantum Mechanics (QM) and DFT: Quantum-mechanical descriptors, often derived from Density Functional Theory (DFT) calculations, can be used to build predictive models for properties like proton affinity and basicity, which are crucial for molecular interactions. uctm.edunih.gov

Exploration of New Chemical Space through Rational Design

Rational design, guided by an understanding of structure-activity relationships (SAR), will continue to be a cornerstone of research. The structural similarity of the imidazo[4,5-b]pyridine core to natural purines makes it an excellent starting point for designing molecules that interact with biological systems. uctm.edunih.gov

Bioisosteric Replacement: Systematically replacing parts of the this compound structure with bioisosteres can lead to analogs with improved potency, selectivity, or metabolic stability. As a "bio-isostere" of purines, this scaffold is a prime candidate for designing inhibitors for enzymes that process purines, such as kinases. uctm.edu

Scaffold Hopping: While maintaining the core pharmacophoric elements, computational tools can be used to identify entirely new scaffolds that mimic the shape and electronic properties of this compound, potentially leading to compounds with novel intellectual property.

Target-Focused Libraries: Based on docking studies and homology modeling of specific biological targets (e.g., kinases, enzymes), rationally designed libraries of derivatives can be synthesized to maximize the chances of discovering potent and selective inhibitors. nih.govnih.gov This approach moves beyond random screening to a more focused and efficient discovery process.

By embracing these future research directions—from green synthesis and advanced functionalization to the integration of AI and rational design—the scientific community can continue to build upon the foundation of this compound chemistry and unlock its full therapeutic and technological potential.

Conclusion

Summary of Key Academic Contributions to the Understanding of 2-(Pyridin-4-yl)-3H-imidazo[4,5-b]pyridine

Academic research has established a solid foundation for understanding this compound, primarily through the exploration of the broader class of imidazo[4,5-b]pyridine derivatives. The key academic contributions center on the development of versatile synthetic methodologies and the systematic investigation of the structure-activity relationships of this heterocyclic system.

Initial contributions focused on establishing efficient synthesis protocols. The most common and effective method involves the condensation of 2,3-diaminopyridine (B105623) with an appropriate aldehyde—in this case, isonicotinaldehyde (pyridine-4-carboxaldehyde)—followed by an oxidative cyclization step. nih.gov Researchers have refined this process using various reagents and conditions, including eco-friendly one-pot methods in solvents like glycerol (B35011), to achieve high yields. researchgate.net

Subsequent academic work has been dedicated to creating libraries of derivatives based on the this compound scaffold. This is typically achieved through N-alkylation or N-arylation at the imidazole (B134444) nitrogen, leading to a diverse range of molecules. uctm.edumdpi.com These studies have been crucial in mapping out how different substituents on the core structure influence its biological and photophysical properties. While much of the literature discusses the class as a whole, this foundational work on synthesis and derivatization is directly applicable and essential for the specific study of the title compound.

Reiteration of the Compound's Significance in Fundamental Chemical Research

The significance of this compound in fundamental chemical research is rooted in its distinct molecular architecture. The imidazo[4,5-b]pyridine core is a bioisostere of purine (B94841), a fundamental component of DNA and RNA. This structural mimicry makes it an inherently valuable scaffold in medicinal chemistry and drug discovery, as it has the potential to interact with biological targets that recognize purines, such as enzymes and receptors. uctm.edunih.gov

The addition of the pyridin-4-yl substituent at the 2-position further enhances its significance. This specific isomer introduces a key nitrogen atom into the pendant ring, which can act as a hydrogen bond acceptor. This feature is critical for molecular recognition and binding to the active sites of biological macromolecules, a principle widely exploited in the design of enzyme inhibitors. The electron-withdrawing nature of the pyridinyl nitrogen also modulates the electronic properties of the entire heterocyclic system, influencing its reactivity, stability, and potential for intermolecular interactions.

Beyond medicinal chemistry, the conjugated π-system of the compound is significant for materials science. Heterocyclic compounds of this nature often exhibit interesting photophysical properties, such as fluorescence. ijrpr.com The study of this compound and its derivatives contributes to the fundamental understanding of how structure affects electronic absorption and emission, which is crucial for the development of new organic light-emitting diodes (OLEDs), fluorescent probes, and chemosensors.

Outlook on Future Research Trajectories and Transformative Potentials

The future research trajectory for this compound is poised to branch into several highly specialized and impactful areas. Building upon the existing foundation, research will likely accelerate in the following directions:

Target-Specific Drug Discovery: While broad anticancer and antimicrobial activities have been noted for the parent class of compounds, future work will likely focus on designing derivatives of this compound that target specific biological pathways or enzymes implicated in diseases like cancer or neurodegenerative disorders. nih.govresearchgate.neteurjchem.com The pyridin-4-yl moiety is a known feature in many kinase inhibitors, and thus, targeted synthesis of libraries for kinase screening is a highly probable and promising avenue.

Advanced Materials and Optoelectronics: A deeper exploration of the compound's photophysical properties is warranted. Future studies are expected to involve the synthesis of derivatives with tailored electron-donating and withdrawing groups to fine-tune their absorption and emission spectra. This could lead to the development of novel materials for organic electronics, two-photon absorption applications, and highly sensitive fluorescent sensors for detecting metal ions or other analytes.

Computational and Mechanistic Studies: The use of computational chemistry, such as Density Functional Theory (DFT), will become increasingly important to predict the properties of new derivatives before their synthesis. uctm.edu These theoretical studies can provide deep insights into molecular geometry, electronic structure, and reactivity, thereby guiding the rational design of molecules with enhanced activity or specific material properties.

Sustainable Synthesis: As with modern chemistry in general, there will be a continued push towards developing more sustainable and efficient synthetic routes. researchgate.net This includes the use of greener solvents, catalyst recycling, and processes that minimize waste, making the production of these valuable compounds more environmentally friendly.

The transformative potential of this compound lies in its versatility as a scaffold. Its unique combination of a purine-like core and a functional pyridinyl group makes it a prime candidate for the development of next-generation therapeutics and advanced functional materials.

Q & A

Q. What are the common synthetic routes for 2-(Pyridin-4-yl)-3H-imidazo[4,5-b]pyridine?

The compound is synthesized via regioselective C2-arylation of imidazo[4,5-b]pyridine using pyridine-4-boronic acid under palladium catalysis, yielding the product in 46% purity after flash chromatography . Alternative methods include:

  • Condensation of pyridine aldehyde derivatives with pyridine-2,3-diamine in the presence of ceric ammonium nitrate (CAN)/H₂O₂, producing imidazo[4,5-b]pyridine scaffolds in good yields .
  • Phase-transfer catalysis (solid-liquid) using 2,3-diaminopyridine and benzaldehyde derivatives in dimethylformamide (DMF) with p-toluenesulfonic acid .

Q. How is the compound characterized structurally?

Key techniques include:

  • X-ray crystallography : Determines dihedral angles between aromatic rings (e.g., 67.7° between phenyl and imidazo[4,5-b]pyridine) .
  • NMR/IR spectroscopy : Distinct signals for pyridin-4-yl protons (δ 8.79 ppm in 1^1H NMR) and NH stretching (3423 cm1^{-1} in IR) confirm structure .
  • Elemental analysis : Validates purity (>99%) and molecular formula (e.g., C11_{11}H8_8N4_4) .

Q. What initial biological activities have been observed?

  • Antimicrobial activity : Derivatives exhibit MIC values of 12.5–50 µg/mL against Staphylococcus aureus and Escherichia coli via disruption of bacterial membrane integrity .
  • COX inhibition : Diarylated derivatives show COX-2 selectivity (IC50_{50} = 9.2 µM) due to hydrophobic interactions with the enzyme’s active site .

Advanced Research Questions

Q. How does this compound inhibit inducible nitric oxide synthase (iNOS)?

The structurally related BYK191023 (a derivative) acts as a potent, irreversible iNOS inhibitor (IC50_{50} = 86 nM) by binding to the catalytic heme center. Its selectivity over eNOS/nNOS (>1,000-fold) is attributed to unique hydrogen-bonding interactions with iNOS-specific residues .

Q. What computational methods model its physicochemical and interaction properties?

  • AM1 semi-empirical calculations : Predict protonation states (pKa = 4.2 for N1) and solvent-dependent prototropic equilibria (e.g., a-1 vs. b-1 isomers in methanol) .
  • Docking studies : Reveal binding affinities for COX-2 via π-π stacking with Tyr385 and Val523 .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial potency (e.g., MIC variability across studies) may arise from:

  • Assay conditions : Differences in bacterial strains, culture media, or incubation times .
  • Structural modifications : Substituents at the 3-position (e.g., bromine vs. methyl groups) alter lipophilicity and target engagement .
    Standardized protocols (CLSI guidelines) and structure-activity relationship (SAR) studies are recommended for validation.

Q. What structural features enhance COX-2 inhibition in derivatives?

Diaryl substituents at C2 and C3 positions improve COX-2 selectivity:

  • 3f derivative : 2,3-Di(4-fluorophenyl) substitution yields COX-2 IC50_{50} = 9.2 µM (vs. COX-1 IC50_{50} = 21.8 µM) due to enhanced hydrophobic pocket fit .
  • Electron-withdrawing groups (e.g., -Cl) at C6 increase metabolic stability .

Q. How does the compound behave in different solvent systems?

Prototropic equilibria are solvent-dependent:

  • In acetonitrile , the neutral form dominates, while aqueous acidic media stabilize monocations (protonation at N1 or N4) .
  • Fluorescence quenching in polar solvents (e.g., water) correlates with excited-state proton transfer (ESPT) dynamics .

Q. Can radiolabeled derivatives be used for imaging applications?

Yes. 11^{11}C-labeled analogs (e.g., 11^{11}C-KR31173) serve as PET tracers for angiotensin II type 1 receptor (AT1R) imaging, leveraging the compound’s high binding affinity (Kd_d = 0.8 nM) and metabolic stability in vivo .

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